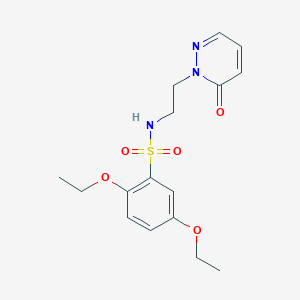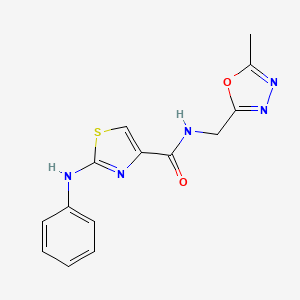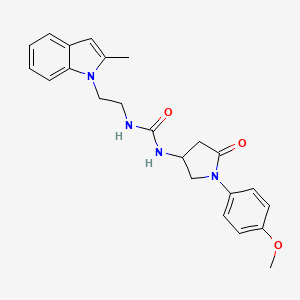![molecular formula C7H7Br2N3 B2685109 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2411637-60-8](/img/structure/B2685109.png)
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C7H7Br2N3. It is a brominated derivative of imidazo[1,2-a]pyrazine, characterized by the presence of both imidazole and pyrazine rings. This compound is typically found as a white to light yellow crystalline solid and is known for its solubility in various solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide generally involves organic synthesis techniques. One common method includes the bromination of 6-methylimidazo[1,2-a]pyrazine using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyrazines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Applications De Recherche Scientifique
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-methylimidazo[1,2-a]pyridine
- 5-Bromo-6-methylimidazo[1,2-a]pyrimidine
- 5-Bromo-6-methylimidazo[1,2-a]pyrazole
Uniqueness
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific structural features, including the presence of both imidazole and pyrazine rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyrazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWOMWQDHKMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=N1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2685033.png)

![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)

![2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2685040.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2685043.png)


